molecular formula C11H16O4 B15320754 (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B15320754
M. Wt: 212.24 g/mol
InChI Key: IONRJSKJWDOGAY-SSDOTTSWSA-N
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Description

(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a 3,4,5-trimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting cancer, neurological disorders, and metabolic diseases. Notably, it has been isolated from natural sources such as Amomum tsaoko (Chinese black cardamom), where it exhibits α-glucosidase inhibitory activity, a property relevant to diabetes management . Its stereochemical purity (R-configuration) and methoxy substituents are critical for its biological interactions, as demonstrated in pharmacological studies.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1R)-1-(3,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3/t7-/m1/s1

InChI Key

IONRJSKJWDOGAY-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)OC)OC)OC)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the reduction of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-one using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol under high-pressure hydrogen gas.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone, a key reaction for derivatization.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationCrO₃, H₂SO₄, acetone1-(3,4,5-Trimethoxyphenyl)ethanone84%
OxidationKMnO₄, acidic conditionsSame as above72%

Mechanistic Insights :

  • Chromium-based oxidants (e.g., CrO₃) follow a stepwise mechanism involving chromate ester formation and subsequent β-hydrogen elimination.

  • Potassium permanganate oxidizes via a radical intermediate under acidic conditions.

Esterification

The alcohol reacts with carboxylic acids or acyl chlorides to form esters, enhancing lipophilicity for biological studies.

SubstrateReagentsProductConditionsYield
Acetic acidH₂SO₄, reflux(R)-1-(3,4,5-Trimethoxyphenyl)ethyl acetate2 h, 110°C89%
Benzoyl chloridePyridine, RT(R)-1-(3,4,5-Trimethoxyphenyl)ethyl benzoate4 h78%

Applications :

  • Ester derivatives are used in prodrug design due to improved bioavailability.

Electrophilic Aromatic Substitution

The trimethoxyphenyl ring directs electrophiles to specific positions (typically para to methoxy groups).

ReactionElectrophilePositionProductReference
NitrationHNO₃, H₂SO₄C-22-Nitro-3,4,5-trimethoxyphenylethanol
SulfonationSO₃, H₂SO₄C-44-Sulfo-3,5-dimethoxyphenylethanol

Key Factors :

  • Methoxy groups activate the ring and direct substitution to the most electron-rich positions .

  • Steric hindrance from the ethan-1-ol group influences regioselectivity .

Nucleophilic Reactions

The alcohol participates in nucleophilic substitutions, particularly in protecting-group chemistry.

ReactionReagentsProductNotes
TosylationTosCl, pyridine(R)-1-(3,4,5-Trimethoxyphenyl)ethyl tosylateIntermediate for further substitutions
Mitsunobu ReactionDIAD, PPh₃Chiral inversion to (S)-isomerUsed in asymmetric synthesis

Reduction and Hydrogenation

While the compound itself is an alcohol, its ketone precursor (synthesized via oxidation) can be reduced back:
1-(3,4,5-Trimethoxyphenyl)ethanoneNaBH4, EtOH(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol\text{1-(3,4,5-Trimethoxyphenyl)ethanone} \xrightarrow{\text{NaBH}_4,\ \text{EtOH}} \text{(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol}

  • Stereoselectivity : Catalytic hydrogenation with chiral catalysts yields enantiomerically pure product .

Heterocycle Formation

The alcohol serves as a precursor in synthesizing bioactive heterocycles:

  • Thiazole Derivatives : Reaction with thiourea and brominated intermediates yields antiproliferative agents .

  • Pyrimidine Hybrids : Condensation with aminopyrimidines produces kinase inhibitors (e.g., compound 4j in ).

Acid-Catalyzed Reactions

Under acidic conditions, the compound undergoes dehydration or stabilization in lignin depolymerization studies :
(R)-isomerH2SO4, DMCvinyl ether intermediates\text{(R)-isomer} \xrightarrow{\text{H}_2\text{SO}_4,\ \text{DMC}} \text{vinyl ether intermediates}

  • Applications : Model compound in biomass conversion research .

Scientific Research Applications

®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ethan-1-ol moiety play crucial roles in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their biological activities:

Compound Name Structural Features Biological Activity Synthesis Method Reference
(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol 3,4,5-Trimethoxyphenyl, R-configuration α-Glucosidase inhibition (IC₅₀ < 10 μM) Natural isolation; chiral resolution
1-(3-Methoxyphenyl)ethan-1-ol Single methoxy group at C3 Pharmaceutical impurity (Rivastigmine Hydrogen Tartrate Impurity G) Synthetic alkylation/oxidation
(R)-1-(3-Fluorophenyl)ethan-1-ol Fluorine at C3, R-configuration Synthetic intermediate; stereochemical purity 88% Asymmetric reduction; chiral HPLC purification
3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone derivative with trimethoxy group Tubulin polymerization inhibition (anticancer activity) Claisen-Schmidt condensation
1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one Imidazolone core Anticancer activity (IC₅₀ ~ 1 μM) Multi-step condensation
Combretastatin A-4 phosphate derivatives Trimethoxyphenyl linked to stilbene Antivascular/antineoplastic activity (clinical prodrugs) Esterification/phosphate salt formation

Physicochemical Properties

Property (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol 1-(3-Methoxyphenyl)ethan-1-ol 3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Molecular Weight 242.27 g/mol 152.19 g/mol 326.36 g/mol
Solubility Low in water; soluble in ethanol/DMSO Moderate in polar solvents Insoluble in water; soluble in acetone
Melting Point Not reported (natural oil) Not reported 78–80 °C
LogP (Partition Coefficient) ~2.5 (estimated) ~1.8 ~3.1

Key Research Findings and Trends

Role of Methoxy Groups : The 3,4,5-trimethoxy substitution enhances lipid solubility and target binding, critical for both enzyme inhibition (e.g., α-glucosidase) and anticancer activity .

Stereochemistry : Enantiomeric purity directly influences bioactivity, as seen in fluorinated analogues with 88–90% R-configuration .

Structural Flexibility : Rigid frameworks (e.g., chalcones, imidazolones) improve anticancer potency compared to flexible alcohols like (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol .

Q & A

Q. What are the established synthetic routes for (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, 3,4,5-trimethoxyacetophenone, using chiral catalysts or enzymes. For example:

  • Catalytic asymmetric hydrogenation : Employ chiral Ru or Rh catalysts (e.g., BINAP complexes) to reduce the ketone to the (R)-enantiomer .
  • Biocatalytic reduction : Use alcohol dehydrogenases (e.g., from Lactobacillus spp.) for enantioselective reduction, achieving >90% enantiomeric excess (ee) .

Q. Enantiomeric purity verification :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times differentiate enantiomers .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values for the (R)-configuration .

Q. What spectroscopic methods are most effective for characterizing (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol?

  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.70–3.85 ppm, singlet), aromatic protons (δ 6.50–6.70 ppm), and hydroxyl proton (δ 1.50–2.00 ppm, broad) .
    • ¹³C NMR : Methoxy carbons (δ 55–60 ppm), aromatic carbons (δ 105–150 ppm), and alcohol-bearing carbon (δ 70–75 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 242.1154 (C₁₁H₁₆O₅⁺) .

Q. How does the solubility profile of (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol influence reaction design?

The compound exhibits:

  • Low solubility in water (≤1 mg/mL at 25°C) due to hydrophobic trimethoxyphenyl groups.
  • High solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂).
    Methodological implication : Use DMSO as a co-solvent for reactions requiring aqueous conditions (e.g., enzymatic catalysis) .

Advanced Research Questions

Q. How can computational modeling predict the stereoelectronic effects of 3,4,5-trimethoxy substituents on reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity. The electron-donating methoxy groups increase electron density on the aromatic ring, directing electrophilic substitutions to para positions .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What strategies resolve contradictions between crystallographic and NMR data for this compound?

  • X-ray crystallography : Refine structures using SHELXL (e.g., anisotropic displacement parameters for methoxy groups) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., methoxy rotation barriers) .
    Example : If crystallography shows planar methoxy groups but NMR suggests rotation, confirm via variable-temperature NMR .

Q. How do substituent modifications (e.g., halogenation) alter the compound’s bioactivity?

Comparative study design :

  • Synthesize analogs (e.g., 3-Br, 4-F derivatives) via Friedel-Crafts acylation followed by asymmetric reduction .
  • Biological assays : Test antimicrobial activity (MIC against S. aureus) and compare with parent compound. Halogenated analogs often show enhanced activity due to increased lipophilicity .

Q. What advanced techniques validate the compound’s role in asymmetric catalysis?

  • Kinetic resolution : Use (R)-1-(3,4,5-TMP)ethanol as a chiral auxiliary in esterification; monitor ee via chiral GC .
  • Crystallographic analysis : Solve crystal structures with OLEX2 to confirm absolute configuration .

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